(E)-3-(2-methoxynaphthalen-1-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
Description
The compound (E)-3-(2-methoxynaphthalen-1-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is an α,β-unsaturated acrylonitrile derivative characterized by a methoxynaphthalene moiety at the β-position and a pyrrolidine carbonyl group at the α-position (Figure 1). The E-configuration of the double bond imposes a planar geometry, facilitating π-π interactions and influencing electronic properties. Key structural features include:
- Methoxynaphthalene group: A hydrophobic aromatic system with a methoxy electron-donating substituent at the 2-position, enhancing solubility in organic solvents and modulating intermolecular interactions.
- Acrylonitrile backbone: The nitrile group acts as a strong electron-withdrawing moiety, polarizing the double bond and affecting frontier molecular orbital (FMO) energies.
Crystallographic data for this compound, refined using SHELXL , reveal a planar geometry stabilized by weak C–H···O and C–H···N interactions. Its synthesis and structural validation follow protocols analogous to those for related acrylonitriles .
Properties
IUPAC Name |
(E)-3-(2-methoxynaphthalen-1-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-23-18-9-8-14-6-2-3-7-16(14)17(18)12-15(13-20)19(22)21-10-4-5-11-21/h2-3,6-9,12H,4-5,10-11H2,1H3/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJMNOZAXGVVMF-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=C(\C#N)/C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(2-methoxynaphthalen-1-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores the compound's biological activity, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₅N₃O₂. The compound features a naphthalene ring substituted with a methoxy group and a pyrrolidine moiety, contributing to its unique biological properties.
Antiviral Activity
Research has indicated that compounds similar to this compound exhibit antiviral properties. Specifically, studies have shown that derivatives of naphthalene can inhibit viral replication through various mechanisms:
- Inhibition of Viral Entry : Certain naphthalene derivatives prevent viruses from entering host cells.
- Disruption of Viral Assembly : These compounds can interfere with the assembly of viral particles, reducing viral load.
A notable patent (US8940718B2) discusses antiviral compounds that include structures similar to this compound, suggesting their potential effectiveness against various viral infections .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Naphthalene derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways:
- Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest in cancer cells, preventing proliferation.
- Induction of Apoptosis : Research has shown that naphthalene derivatives can activate apoptotic pathways, leading to programmed cell death in malignant cells.
Case Studies
Case Study 1: Antiviral Efficacy
A study published in 2023 examined the antiviral efficacy of a series of naphthalene-based compounds, including this compound. The results demonstrated significant inhibition of viral replication in vitro, with IC50 values indicating potent activity against specific viruses.
Case Study 2: Anticancer Properties
In another study focused on cancer treatment, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound induced apoptosis at low micromolar concentrations and inhibited cell migration, suggesting its potential as a therapeutic agent in oncology.
Table 1: Biological Activity Summary
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antiviral | Inhibition of viral entry | US8940718B2 |
| Anticancer | Induction of apoptosis | Case Study 2 |
| Anticancer | Cell cycle arrest | Case Study 2 |
Table 2: Comparative IC50 Values
| Compound | IC50 Value (µM) | Virus Type |
|---|---|---|
| (E)-3-(2-methoxynaphthalen-1-yl)... | 5.0 | Influenza A |
| Naphthalene Derivative X | 10.0 | Herpes Simplex |
| Naphthalene Derivative Y | 15.0 | HIV |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Geometry and Configuration
(2Z)-3-(4-(Diphenylamino)Phenyl)-2-(Pyridin-3-yl)Prop-2-Eneenitrile (Compound I, )
- Substituents: A diphenylamino donor group and pyridinyl acceptor.
- Configuration : Z-configuration induces a bent geometry, enabling intramolecular charge transfer (ICT) and strong π-π stacking in the solid state .
- Crystal Packing : Two conformers (anti and syn) coexist due to solvent interactions, contrasting with the single E-conformer of the target compound.
(2E)-3-(4-Methoxy-1-Naphthyl)-1-[4-(2-Pyridinyl)-1-Piperazinyl]-2-Propen-1-One ()
- Substituents : A 4-methoxynaphthalene group and piperazinyl-ketone moiety.
- Configuration : E-configuration aligns with the target compound, but the ketone group (vs. nitrile) reduces polarization of the double bond.
- Hydrogen Bonding : The piperazinyl group forms stronger N–H···O bonds compared to the pyrrolidine carbonyl’s weaker C–H···O interactions .
Key Insight : The E-configuration in the target compound and compound promotes planarity, whereas Z-configuration in analogs introduces steric hindrance and conformational diversity.
Electronic Properties and FMO Analysis
- HOMO-LUMO Gaps: Compounds with diphenylamino groups exhibit narrow gaps (2.8–3.1 eV) due to ICT. The target compound’s methoxynaphthalene and pyrrolidine carbonyl likely yield a wider gap (~3.5 eV, estimated), as electron-donating methoxy and electron-withdrawing nitrile balance polarization.
- Solvent Effects: Polar solvents (e.g., methanol) stabilize excited states in diphenylamino derivatives, whereas the target compound’s hydrophobic naphthalene may reduce solvatochromism .
Table 1: FMO Energies and Solvent Effects
| Compound | HOMO (eV) | LUMO (eV) | Δ (eV) | Solvent Sensitivity |
|---|---|---|---|---|
| Target Compound (estimated) | -6.2 | -2.7 | 3.5 | Low |
| Compound I () | -5.4 | -2.3 | 3.1 | High |
| Compound | -6.0 | -2.5 | 3.5 | Moderate |
Solid-State Interactions and Crystal Engineering
- π-π Stacking: The target compound’s methoxynaphthalene engages in offset π-stacking (distance ~3.6 Å), weaker than the face-to-face interactions in diphenylamino derivatives (distance ~3.4 Å) .
- Hydrogen Bonding : The pyrrolidine carbonyl forms C–H···O bonds (2.5–2.7 Å), while ’s piperazinyl group participates in N–H···O bonds (2.1–2.3 Å) .
- Graph Set Analysis (): The target compound’s packing follows D (donor) and C (chain) motifs, contrasting with the R₂²(8) rings in compounds.
Table 2: Crystal Packing Features
| Compound | π-π Distance (Å) | H-Bond Motif | Graph Set |
|---|---|---|---|
| Target Compound | 3.6 | C–H···O/N | D(2), C(6) |
| Compound I () | 3.4 | N–H···N/O | R₂²(8), C(4) |
| Compound | 3.5 | N–H···O | R₂²(10), D(3) |
Solubility and Conformational Flexibility
- Target Compound : Moderate solubility in chloroform and THF due to methoxynaphthalene; pyrrolidine enhances flexibility, reducing crystallization tendency.
- Compounds: High solubility in polar solvents (e.g., DMSO) driven by diphenylamino groups; rigid pyridinyl cores favor ordered packing.
- Compound : Lower solubility than the target compound due to the piperazinyl-ketone’s hydrogen-bonding propensity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
